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Compound of Interest

Compound Name: Diethyl 1,2-hydrazinedicarboxylate

Cat. No.: B1346693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for diethyl 1,2-hydrazinedicarboxylate. The information

presented is intended to support research and development activities by providing key spectral

parameters and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural elucidation of diethyl 1,2-hydrazinedicarboxylate is significantly informed by ¹H

and ¹³C NMR spectroscopy. The data presented below were obtained in deuterated chloroform

(CDCl₃) and referenced to tetramethylsilane (TMS).

¹H NMR Spectral Data
The ¹H NMR spectrum of diethyl 1,2-hydrazinedicarboxylate exhibits three distinct signals

corresponding to the different proton environments in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

6.59 Singlet - 2H N-H

4.20 Quartet 7.1 4H -O-CH₂-CH₃

1.27 Triplet 7.1 6H -O-CH₂-CH₃

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm Carbon Type

156.9 C=O (Carbonyl)

62.4 -O-CH₂-CH₃

14.5 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in diethyl
1,2-hydrazinedicarboxylate. The solid sample is typically prepared as a potassium bromide

(KBr) pellet for analysis. Key vibrational frequencies are indicative of the N-H, C=O, and C-O

bonds within the molecule.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

~3300 N-H Stretch Amide

~1750 C=O Stretch Carbonyl (Ester)

~1220 C-O Stretch Ester

~2980 C-H Stretch Alkyl
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

sections outline the standard procedures for obtaining NMR and IR spectra for a solid organic

compound like diethyl 1,2-hydrazinedicarboxylate.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of diethyl 1,2-hydrazinedicarboxylate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: 400 MHz NMR Spectrometer.

¹H NMR:

Acquire the spectrum at room temperature.

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal

standard (e.g., TMS at δ 0.00 ppm).

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer acquisition time and a greater number of scans are typically required compared

to ¹H NMR.

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
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FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any

moisture.

In an agate mortar, grind approximately 1-2 mg of diethyl 1,2-hydrazinedicarboxylate with

about 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet-forming die.

Use a hydraulic press to apply several tons of pressure to the die, forming a transparent or

translucent pellet.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of a blank KBr pellet.

Record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting

spectroscopic data for an organic compound.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis

Diethyl 1,2-hydrazinedicarboxylate
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Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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[https://www.benchchem.com/product/b1346693#spectroscopic-data-for-diethyl-1-2-
hydrazinedicarboxylate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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